REACTION_CXSMILES
|
[O:1]1[CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH:2]12.[CH3:8][S:9]([NH2:12])(=[O:11])=[O:10].C(O[K])(C)(C)C.Cl>O1CCCC1>[CH3:8][S:9]([NH:12][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH:2]1[OH:1])(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
O1C2C1CCCC2
|
Name
|
|
Quantity
|
95.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 100 hours
|
Duration
|
100 h
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1C(CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |